
2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ASISCHEM C63573: . It is characterized by the presence of a pyrimidine ring substituted with a 2,4-dichlorophenyl group and an aldehyde functional group at the 5-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ASISCHEM C63573 typically involves the reaction of 2,4-dichlorobenzaldehyde with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of ASISCHEM C63573 may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: ASISCHEM C63573 undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amine or thiol in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed:
Oxidation: 2-(2,4-dichlorophenyl)pyrimidine-5-carboxylic acid.
Reduction: 2-(2,4-dichlorophenyl)pyrimidine-5-methanol.
Substitution: 2-(2,4-diaminophenyl)pyrimidine-5-carbaldehyde or 2-(2,4-dithiophenyl)pyrimidine-5-carbaldehyde.
Scientific Research Applications
Chemistry: ASISCHEM C63573 is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, ASISCHEM C63573 is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it useful in the development of new pharmaceuticals .
Medicine: ASISCHEM C63573 is investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular pathways is required .
Industry: In the industrial sector, ASISCHEM C63573 is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of ASISCHEM C63573 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
- ASISCHEM D51193
- ASISCHEM C34660
- ASISCHEM U59764
- ASISCHEM U63618
- ASISCHEM U64847
- ASISCHEM U60709
- ASISCHEM D50922
- ASISCHEM D29226
- ASISCHEM U70766
Comparison: ASISCHEM C63573 is unique due to its specific substitution pattern on the phenyl ring and the presence of an aldehyde group on the pyrimidine ring. This combination of functional groups imparts distinct reactivity and binding properties compared to other similar compounds. For instance, ASISCHEM D51193 and ASISCHEM C34660 may have different substituents or functional groups, leading to variations in their chemical behavior and applications .
Properties
Molecular Formula |
C11H6Cl2N2O |
|---|---|
Molecular Weight |
253.08 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H6Cl2N2O/c12-8-1-2-9(10(13)3-8)11-14-4-7(6-16)5-15-11/h1-6H |
InChI Key |
FAGQDEWVMVRUFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


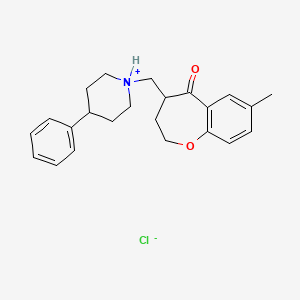
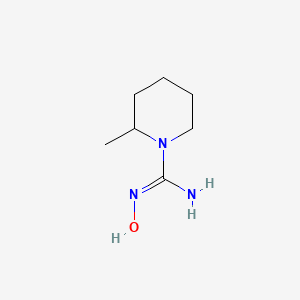
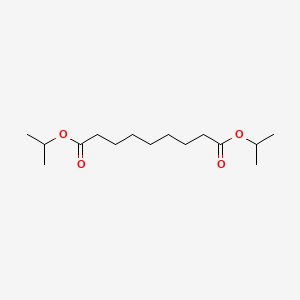
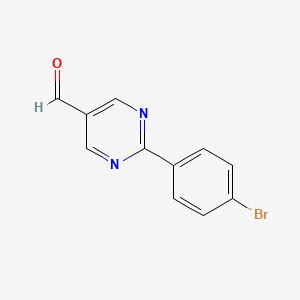
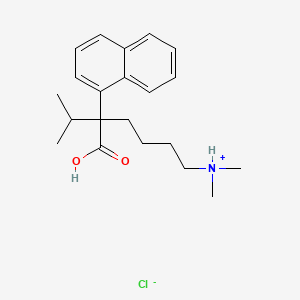
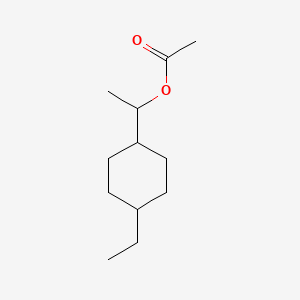
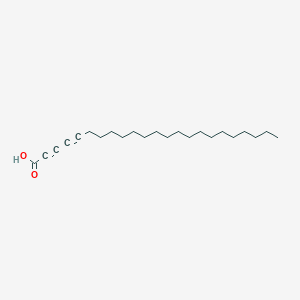
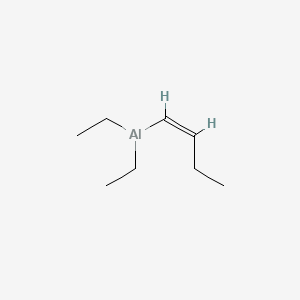

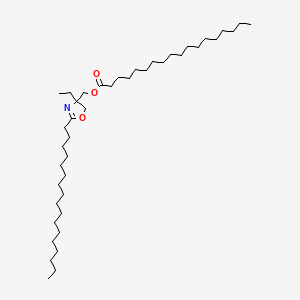
![N-[(6Z,10E)-6-formyl-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-5-yl]-2-methylpropanamide](/img/structure/B13780291.png)
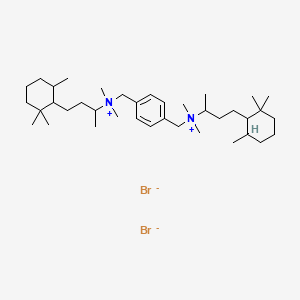
![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride](/img/structure/B13780301.png)

